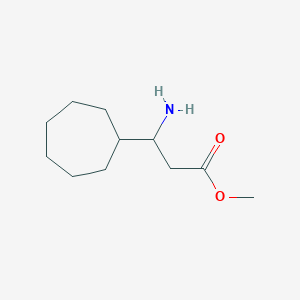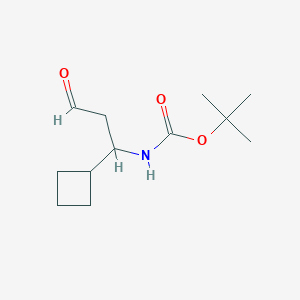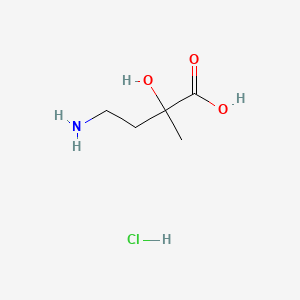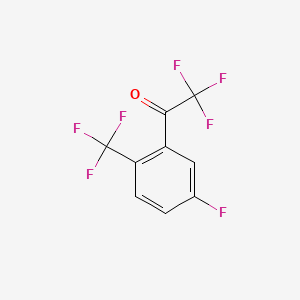
2-(5-Chloro-2-propoxyphenyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-propoxyphenyl)acetic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-propoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-propoxyphenol.
Alkylation: The phenol is alkylated using an appropriate alkylating agent, such as propyl bromide, in the presence of a base like potassium carbonate.
Carboxylation: The resulting product is then subjected to carboxylation using carbon dioxide in the presence of a catalyst, such as a palladium complex, to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods for 2-(5-chloro-2-propoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-chloro-2-propoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-propoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-propoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-chloro-2-phenoxyphenyl)acetic acid
- 2-(4-chloro-2-(isoxazol-5-yl)phenoxy)acetic acid
- 1-(5-chloro-2-phenoxyphenyl)ethanone
Uniqueness
2-(5-chloro-2-propoxyphenyl)acetic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H13ClO3 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-(5-chloro-2-propoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13ClO3/c1-2-5-15-10-4-3-9(12)6-8(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14) |
Clave InChI |
MBTGKHLNXYSADQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)


![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)






![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)


